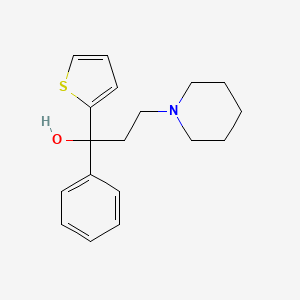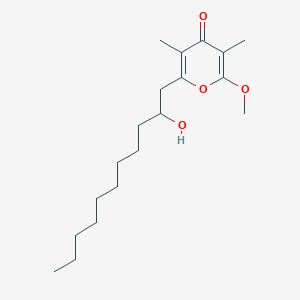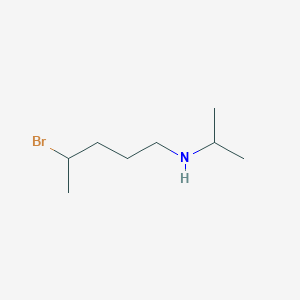![molecular formula C9H13BrO2 B14175479 8-(Bromomethylidene)-1,4-dioxaspiro[4.5]decane CAS No. 923584-02-5](/img/structure/B14175479.png)
8-(Bromomethylidene)-1,4-dioxaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Bromomethylidene)-1,4-dioxaspiro[45]decane is a spiro compound characterized by a unique molecular structure that includes a bromomethylidene group attached to a dioxaspirodecane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Bromomethylidene)-1,4-dioxaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction is carried out under controlled conditions to ensure the formation of the desired spiro compound. The process involves the use of a base catalyst to facilitate the reaction and achieve high yields.
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
8-(Bromomethylidene)-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethylidene group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of spiro derivatives with different functional groups .
Applications De Recherche Scientifique
8-(Bromomethylidene)-1,4-dioxaspiro[4.5]decane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-(Bromomethylidene)-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The bromomethylidene group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. This interaction can affect various cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: This compound has a similar spiro structure but contains an oxygen and nitrogen atom in the ring system.
2,8-diazaspiro[4.5]decan-1-one: This derivative features two nitrogen atoms in the spiro ring and has been studied for its potential as a kinase inhibitor.
Uniqueness
8-(Bromomethylidene)-1,4-dioxaspiro[4.5]decane is unique due to the presence of the bromomethylidene group, which imparts distinct reactivity and potential for covalent modification of biomolecules. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
923584-02-5 |
|---|---|
Formule moléculaire |
C9H13BrO2 |
Poids moléculaire |
233.10 g/mol |
Nom IUPAC |
8-(bromomethylidene)-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C9H13BrO2/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h7H,1-6H2 |
Clé InChI |
FXHNUCNXEULPFZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1=CBr)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Butyl-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B14175414.png)
![5-Bromo-1-[4-(2-fluorophenyl)piperazin-1-YL]pentan-1-one](/img/structure/B14175420.png)



![Ethyl (3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B14175445.png)
![4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde](/img/structure/B14175449.png)




![2(1H)-Pyridinone,5-(difluoromethyl)-1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]amino]-](/img/structure/B14175490.png)
